3-Bromo-1H-pyrazolo[3,4-c]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260741-42-1 |
|---|---|
Molecular Formula |
C5H3BrN4 |
Molecular Weight |
199.01 g/mol |
IUPAC Name |
3-bromo-1H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10) |
InChI Key |
PSXNIVSJYFFTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C(=NN2)Br |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 Bromo 1h Pyrazolo 3,4 C Pyridazine and Its Functionalized Congeners
Foundational Synthetic Methodologies for Pyrazolo[3,4-c]pyridazine Scaffolds
The construction of the pyrazolo[3,4-c]pyridazine framework can be achieved through several strategic approaches, primarily involving the annulation of either a pyridine (B92270) or a pyrazole (B372694) ring onto a pre-existing heterocyclic core.
A prevalent strategy for synthesizing pyrazolo[3,4-c]pyridazines involves the construction of a pyridine ring onto a pre-existing pyrazole. This approach often utilizes 5-aminopyrazole derivatives as key starting materials.
One common method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization and subsequent dehydration. nih.gov The regioselectivity of this reaction is a critical consideration when using unsymmetrical 1,3-dicarbonyl compounds, as it depends on the relative electrophilicity of the two carbonyl groups. mdpi.com To circumvent regioselectivity issues, some methods employ in-situ generation of the 1,3-biselectrophile from an aldehyde and a carbonyl compound. mdpi.com
Another notable approach is the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.gov The proposed mechanism involves a Michael addition of the pyrazole to the unsaturated ketone, followed by cyclization and oxidation to furnish the aromatic pyrazolo[3,4-b]pyridine core. nih.gov Furthermore, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, catalyzed by silver trifluoroacetate (B77799) and triflic acid, provides an efficient route to various substituted pyrazolo[3,4-b]pyridines. nih.gov
The Gould-Jacobs reaction offers another pathway, where 3-aminopyrazoles react with diethyl 2-(ethoxymethylene)malonate. The reaction initiates with the attack of the amino group on the enol ether, followed by cyclization and subsequent treatment with reagents like phosphorus oxychloride (POCl₃) to yield chloro-substituted pyrazolo[3,4-b]pyridines. mdpi.comnih.gov
| Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 5-Aminopyrazole, 1,3-Dicarbonyl Compound | Glacial AcOH, reflux | 1H-Pyrazolo[3,4-b]pyridine | mdpi.com |
| 5-Aminopyrazole, α,β-Unsaturated Ketone | BuOH, TsOH, microwave irradiation | 1H-Pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole, Alkynyl Aldehyde | Ag(CF₃CO₂), TfOH, DMAc, 100 °C | Functionalized Pyrazolo[3,4-b]pyridine | nih.gov |
| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | 1. Heat; 2. POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | mdpi.comnih.gov |
An alternative and less common strategy involves the formation of a pyrazole ring onto a pre-existing pyridine core. nih.gov This approach is particularly useful for accessing specific substitution patterns that may be difficult to achieve through pyridine annulation.
One such method starts from readily available 2-chloro-3-nitropyridines. nih.gov The synthesis proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. This method offers operational simplicity and allows for the combination of azo-coupling, deacylation, and pyrazole ring annulation in a one-pot procedure. nih.gov
Another example involves the hydrazinolysis of substituted pyridazine (B1198779) derivatives. For instance, the reaction of 4-benzoyl-5,6-diphenyl-pyridazin-3(2H)-one with hydrazine (B178648) hydrate (B1144303) in acetic acid leads to the formation of a pyrazolo[3,4-c]pyridazine derivative. researchgate.net
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex heterocyclic scaffolds like pyrazolo[3,4-c]pyridazines in a single synthetic operation. tandfonline.com These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity.
A notable example is the catalyst-free, one-pot synthesis of 1H-pyrazolo[3,4-b]pyridines from simple starting materials: an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine. researchgate.net This method allows for rapid access to structurally diverse products.
Another versatile MCR involves the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, with a catalytic amount of ammonium (B1175870) acetate, to produce 1-H-pyrazole derivatives. longdom.org This can be extended to a four-component reaction with the inclusion of ethyl cyanoacetate (B8463686) to yield pyrazolo[3,4-b]pyridine derivatives. longdom.org The use of water as a solvent highlights the green chemistry aspect of this approach. longdom.org
Furthermore, L-proline has been utilized as an organocatalyst in the three-component synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines from aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative. nih.gov
Catalysis plays a crucial role in modern organic synthesis, and the preparation of pyrazolo[3,4-c]pyridazines is no exception. Both transition metal catalysis and organocatalysis have been successfully employed to facilitate their synthesis.
Transition metal catalysis is exemplified by the palladium-catalyzed aminocarbonylation of 4-chloro-1H-pyrazolo[3,4-b]pyridines to produce carboxamides. nih.gov Another example is the use of a nano-magnetic metal-organic framework based on Fe₃O₄ as a catalyst for the synthesis of pyrazolo[3,4-b]pyridines via a condensation reaction. nih.gov
Organocatalysis, as mentioned previously, has been demonstrated with the use of L-proline in multicomponent reactions. nih.gov These catalytic approaches often lead to higher yields, milder reaction conditions, and improved selectivity compared to traditional methods.
Targeted Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine
The introduction of a bromine atom at the C-3 position of the pyrazolo[3,4-c]pyridazine scaffold is a key strategic step for further functionalization, often serving as a handle for cross-coupling reactions.
The direct bromination of the 1H-pyrazolo[3,4-c]pyridazine core at the C-3 position is a common and effective method for installing the bromo substituent. The reactivity of the pyrazole ring allows for electrophilic substitution at this position.
A reported method for the synthesis of this compound involves the direct bromination of the parent 1H-pyrazolo[3,4-c]pyridazine. While specific reagents and conditions for the direct synthesis of this compound were not detailed in the provided search results, the synthesis of related halo-pyrazolo[3,4-c]pyridines has been described. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds are synthesized, and the C-3 position is subsequently functionalized through tandem borylation and Suzuki–Miyaura cross-coupling reactions. rsc.orgrsc.org This implies that the C-3 position is amenable to functionalization, and direct bromination would likely proceed with standard brominating agents.
For a related scaffold, 5-bromo-1H-pyrazolo[3,4-b]pyridine is reacted with N-iodosuccinimide (NIS) in DMF to achieve iodination, presumably at the C-3 position, to yield 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine. rsc.org This suggests that similar direct halogenation strategies with brominating agents like N-bromosuccinimide (NBS) or bromine could be employed for the synthesis of this compound.
Precursor-Based Synthesis Employing Brominated Intermediates
The synthesis of this compound can be strategically approached through the construction of the heterocyclic core using precursors that either already contain a bromine atom or can be readily converted to a bromo-functionalized intermediate.
One effective strategy involves the use of brominated pyridazine precursors. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers has been shown to produce functionalized pyridazines, including 3-bromo-pyridazines, with a high degree of regiocontrol. organic-chemistry.org Such a brominated pyridazine can then serve as a key building block for the subsequent annulation of the pyrazole ring.
Another viable approach commences with the synthesis of a non-brominated pyrazolo[3,4-c]pyridazine core, followed by a halogenation step. A notable precursor is 3-amino-1H-pyrazolo[3,4-c]pyridazine. The synthesis of its dimethyl analog, 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine, is achieved through the cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate. researchgate.net The resulting amino group at the C3 position is a key functional handle. Diazotization of this amino group can yield a diazonium salt, which is a versatile intermediate for introducing a bromine atom via a Sandmeyer-type reaction. researchgate.net
Similarly, the synthesis of 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine represents another important precursor-based route. researchgate.net The hydrazino group can be chemically transformed into a bromo substituent, offering a pathway to the target compound. The reaction of the hydrazino derivative with various electrophiles also opens up avenues for a wide range of functionalized congeners. researchgate.net
The direct C-H halogenation of a pre-formed pyrazolo[3,4-c]pyridazine ring system presents a more direct approach. While not yet specifically reported for this scaffold, methods for the direct C-H halogenation of related 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) have been developed. beilstein-archives.org This suggests that a similar strategy might be applicable to an appropriate 1H-pyrazolo[3,4-c]pyridazine precursor.
A summary of precursor strategies is presented in the table below:
| Precursor | Reagents and Conditions | Product | Reference |
| 4-cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine hydrate | 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | researchgate.net |
| 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | Diazotization followed by Sandmeyer reaction with CuBr/HBr | 3-bromo-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine (Plausible) | researchgate.net |
| 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine | e.g., NaNO₂, HBr | This compound (Plausible) | researchgate.net |
| 3-monosubstituted s-tetrazine and silyl enol ether | Lewis acid | 3-bromo-pyridazine intermediate | organic-chemistry.org |
| 1H-pyrazolo[3,4-c]pyridazine | N-Bromosuccinimide (NBS) | This compound (Plausible) | beilstein-archives.org |
Regioselective Synthesis and Isomer Control Considerations
The synthesis of pyrazolo[3,4-c]pyridazines inherently involves the potential for the formation of constitutional isomers, such as pyrazolo[4,3-c]pyridazines. Therefore, controlling the regioselectivity of the ring-forming reactions is of paramount importance to ensure the desired [3,4-c] fusion.
A notable example of a regioselective synthesis is the one-pot, three-component reaction of arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate. researchgate.net This method, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), leads to the formation of 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives with high regioselectivity. researchgate.net The specific arrangement of reactants and the reaction conditions guide the cyclization process to favor the [3,4-c] isomer.
The choice of precursors and the reaction pathway significantly influence the regiochemical outcome. For instance, the cyclization of a pyridazinone derivative by treatment with hydrazine can lead to the formation of a 2H-pyrazolo[4,3-c]pyridazine, an isomer of the target scaffold. researchgate.net This highlights the need for careful selection of starting materials and reaction conditions to direct the synthesis towards the desired isomeric product.
Furthermore, when synthesizing substituted pyrazolo[3,4-c]pyridazines, the regioselectivity of substitution on the heterocyclic core must be considered. In related pyrazolo[3,4-c]pyridine systems, selective functionalization at the N-1 or N-2 positions of the pyrazole ring has been achieved by carefully choosing protecting groups and reaction conditions. rsc.org Similar strategies could likely be applied to the pyrazolo[3,4-c]pyridazine core to control the position of alkylation or other substitutions.
The table below outlines key aspects of regioselective synthesis and isomer control:
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Consideration | Reference |
| One-pot three-component reaction | Arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, hydrazine hydrate | DABCO | 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol | High regioselectivity for the [3,4-c] isomer. | researchgate.net |
| Cyclization of pyridazinone | 1-[4(2,4-Dioxo-pentane-3-yl) azophenyl]-2H-1,2,3-triazole derivative with hydrazine | Reflux | 2H-pyrazolo[4,3-c]pyridazine derivative | Formation of the [4,3-c] isomer. | researchgate.net |
| N-functionalization | 5-halo-1H-pyrazolo[3,4-c]pyridine | Mesyl chloride or other protecting groups | N-1 or N-2 protected pyrazolo[3,4-c]pyridine | Control of substitution site on the pyrazole nitrogen. | rsc.org |
Elucidation of Chemical Reactivity and Selective Functionalization of 3 Bromo 1h Pyrazolo 3,4 C Pyridazine
Fundamental Reactivity Patterns of the Pyrazolo[3,4-c]pyridazine Ring System
The chemical behavior of the pyrazolo[3,4-c]pyridazine ring is a composite of its constituent pyrazole (B372694) and pyridazine (B1198779) rings. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, while the pyridazine is a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This fusion results in a unique electronic landscape that dictates its reactivity towards various reagents.
The pyrazole ring system is generally electron-rich, yet electrophilic substitution is not straightforward. In a typical pyrazole, electrophilic attack occurs preferentially at the C-4 position, as attacks at C-3 or C-5 lead to highly unstable positively charged azomethine intermediates. rrbdavc.org In the pyrazolo[3,4-c]pyridazine system, the C-3 position is already substituted with a bromine atom. While direct electrophilic substitution on the carbon framework of the pyrazole moiety is challenging, reactions analogous to electrophilic substitution can occur, such as the Widman-Stoermer cyclization of diazonium salts, which involves an intramolecular electrophilic attack to form fused ring systems. mdpi.com However, the primary route for functionalizing the C-3 position in 3-Bromo-1H-pyrazolo[3,4-c]pyridazine involves the replacement of the bromine atom, typically through metal-catalyzed cross-coupling reactions rather than direct electrophilic aromatic substitution.
The pyridazine ring, being electron-deficient, is more susceptible to nucleophilic attack than the pyrazole ring. This reactivity is analogous to that of pyridine (B92270), where nucleophilic aromatic substitution occurs regioselectively at the positions ortho and para (C-2 and C-4) to the nitrogen atom. stackexchange.com This is because the anionic intermediate formed during the attack is stabilized by resonance, with the negative charge being accommodated by the electronegative nitrogen atom. stackexchange.com
In the pyrazolo[3,4-c]pyridazine system, the C-7 position of the pyridazine ring is a prime site for nucleophilic attack. Research on the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has demonstrated that the C-7 position can be selectively metalated using a strong, non-nucleophilic base like TMPMgCl·LiCl. rsc.org The resulting organomagnesium intermediate can then react with a variety of electrophiles, such as iodine, aldehydes, or diphenyl disulfide, to introduce new functional groups at this position. rsc.org Furthermore, this intermediate can undergo transmetalation with zinc chloride (ZnCl₂) to participate in Negishi cross-coupling reactions. rsc.org Halogen atoms on the pyridazine ring, such as a chlorine atom, can also serve as leaving groups for nucleophilic substitution reactions with amines or other nucleophiles. mdpi.com
The pyrazolo[3,4-c]pyridazine system can undergo both oxidation and reduction, depending on the reagents and reaction conditions. The nitrogen atoms in the ring system can be oxidized. For instance, oxidation of a related tetrahydropyridopyridazinone with bromine in acetic acid has been reported. mdpi.com
Reduction pathways are also accessible. For example, in a related pyrazolo[3,4-d]pyridazine-7-one system, a nitro group attached to a benzyl (B1604629) substituent was effectively reduced to an amine using tin(II) chloride in ethanol. acs.org This demonstrates that functional groups on substituents attached to the core scaffold can be selectively reduced without affecting the heterocyclic rings. The choice of reducing or oxidizing agent is critical to achieve the desired transformation without degrading the core structure.
Strategic Vectorial Functionalization of the this compound Scaffold
The ability to selectively introduce functional groups at different positions ("vectors") of the this compound scaffold is essential for creating diverse molecular libraries for applications like fragment-based drug discovery. rsc.org Key strategies focus on derivatization at the pyrazole nitrogens (N-1, N-2) and the C-3 position.
The two nitrogen atoms of the pyrazole ring (N-1 and N-2) are nucleophilic and can be functionalized through protection and alkylation reactions. rsc.org The regioselectivity of these reactions can be controlled by the choice of reagents and conditions, allowing for selective derivatization of either nitrogen. rsc.orgsemanticscholar.org
Standard N-alkylation methods often involve deprotonation of the pyrazole N-H with a base, followed by the addition of an alkyl halide electrophile. semanticscholar.org Alternatively, acid-catalyzed methods using trichloroacetimidates as electrophiles have been developed, avoiding the need for strong bases. semanticscholar.orgmdpi.com
Protecting groups are crucial for directing subsequent functionalization steps. For instance, in the synthesis of functionalized 5-halo-1H-pyrazolo[3,4-c]pyridines, different protecting groups were used to selectively target either the N-1 or N-2 position. rsc.org
Below is a table summarizing selective N-protection strategies on a related pyrazolo[3,4-c]pyridine scaffold, which are applicable to the pyridazine analogue.
| Reagent | Conditions | Position Functionalized | Protecting Group | Yield | Reference |
|---|---|---|---|---|---|
| Methanesulfonyl chloride (MsCl), Pyridine | CH₂Cl₂, 0 °C to rt | N-1 | Mesyl (Ms) | 92% | rsc.org |
| Tetrahydropyran (THP), p-Toluenesulfonic acid (p-TsOH) | CH₂Cl₂, rt | N-2 | Tetrahydropyranyl (THP) | 85% | rsc.org |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl), NaH | THF, 0 °C to rt | N-1 | (2-(Trimethylsilyl)ethoxy)methyl (SEM) | 91% | rsc.org |
The bromine atom at the C-3 position is a versatile handle for introducing a wide range of substituents, particularly aryl and heteroaryl groups, via palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most powerful methods for forming new carbon-carbon bonds. nih.govmt.com
This functionalization is often achieved through a two-step, one-pot sequence involving Miyaura borylation followed by Suzuki-Miyaura coupling. rsc.orgmedium.com
Miyaura Borylation: The C-3 bromine atom is first converted into a boronate ester. This is typically achieved by reacting the bromo-scaffold with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org
Suzuki–Miyaura Cross-Coupling: The resulting crude boronate ester is then directly reacted in the same pot with an aryl or heteroaryl halide, a palladium catalyst, and a base to form the C-3 functionalized product. rsc.orgyoutube.com This tandem approach is highly efficient as it avoids the isolation of the often sensitive boronate ester intermediate. medium.com
The table below summarizes typical conditions for this tandem reaction sequence on a related pyrazolo[3,4-c]pyridine scaffold.
| Step | Reagents | Catalyst/Ligand | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| Borylation | Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂ | KOAc | MTBE | 100 °C (Microwave) | rsc.org |
| Suzuki Coupling | Aryl Halide (Ar-X) | Pd(dppf)Cl₂ | Cs₂CO₃ | DMAc | 120 °C (Microwave) | rsc.org |
This strategic functionalization allows for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships for various biological targets.
C-5 Functionalization via Palladium-Catalyzed Buchwald–Hartwig Amination
The introduction of nitrogen-based substituents is a critical transformation in drug discovery. For the pyrazolo[3,4-c]pyridine scaffold, a close structural analog of the pyridazine target, the C-5 position can be effectively functionalized using the palladium-catalyzed Buchwald–Hartwig amination. rsc.orgrsc.org This reaction enables the formation of a C-N bond, coupling a halo-substituted scaffold with a wide range of amine nucleophiles.
Research has demonstrated the successful amination of N-protected 5-bromo-1H-pyrazolo[3,4-c]pyridines. rsc.org In a typical procedure, the reaction employs a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base to facilitate the coupling. The choice of ligand and reaction conditions is crucial for achieving high yields. For instance, the use of N-Boc protected 5-bromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazolo[3,4-c]pyridine with various amines, catalyzed by a G3-Xantphos palladacycle and sodium tert-butoxide as the base in toluene, provides access to a diverse set of C-5 aminated products. rsc.org This method's robustness allows for the incorporation of both acyclic and cyclic secondary amines, showcasing its synthetic utility.
Table 1: Examples of Buchwald-Hartwig Amination at C-5 of a Pyrazolo[3,4-c]pyridine Scaffold
| Amine Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrrolidine | G3-Xantphos Palladacycle | NaOtBu | Toluene | 95 | rsc.org |
| Piperidine | G3-Xantphos Palladacycle | NaOtBu | Toluene | 81 | rsc.org |
| Morpholine | G3-Xantphos Palladacycle | NaOtBu | Toluene | 85 | rsc.org |
| N-Methylbenzylamine | G3-Xantphos Palladacycle | NaOtBu | Toluene | 96 | rsc.org |
C-7 Functionalization via Selective Metalation and Electrophilic Trapping or Negishi Cross-Coupling
The C-7 position of the pyrazolo[3,4-c]pyridine ring system offers another vector for molecular elaboration. Its azinyl character makes it susceptible to functionalization through directed metalation or subsequent cross-coupling reactions. rsc.orgrsc.org
Selective Metalation and Electrophilic Trapping: Direct deprotonation at the C-7 position can be achieved with high selectivity using hindered, non-nucleophilic bases. The use of a mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) base, specifically TMPMgCl·LiCl, has proven effective. rsc.org This reagent selectively abstracts the C-7 proton from an N-protected 5-bromo-1H-pyrazolo[3,4-c]pyridine, generating a nucleophilic organometallic intermediate. This intermediate can then be "trapped" by reacting it with various electrophiles, allowing for the introduction of diverse functional groups. For example, quenching the C-7 magnesiated species with iodine (I₂) or N-fluorobenzenesulfonimide (NFSI) installs iodo or fluoro substituents, respectively. rsc.org
Negishi Cross-Coupling: The C-7 organometallic intermediate can also serve as a precursor for transition metal-catalyzed cross-coupling reactions. By transmetalating the C-7 magnesiated species to a more reactive organozinc species using zinc chloride (ZnCl₂), a Negishi cross-coupling reaction can be performed. rsc.orgrsc.org This strategy enables the formation of carbon-carbon bonds by coupling the C-7 position with various aryl or heteroaryl halides. This two-step, one-pot sequence involving selective metalation followed by Negishi coupling represents a powerful tool for introducing significant structural complexity at a late stage. For example, coupling with 2-bromopyridine (B144113) or 4-iodobenzonitrile (B145841) proceeds efficiently under palladium catalysis with a specialized phosphine ligand. rsc.org
Table 2: C-7 Functionalization of a 5-Bromo-1H-pyrazolo[3,4-c]pyridine Scaffold
| Method | Reagents | Product Substituent at C-7 | Yield (%) | Reference |
|---|---|---|---|---|
| Metalation-Trapping | 1. TMPMgCl·LiCl; 2. I₂ | Iodo | 71 | rsc.org |
| Metalation-Trapping | 1. TMPMgCl·LiCl; 2. NFSI | Fluoro | 52 | rsc.org |
| Negishi Coupling | 1. TMPMgCl·LiCl; 2. ZnCl₂; 3. 2-Bromopyridine, Pd(dppf)Cl₂ | 2-Pyridyl | 62 | rsc.org |
| Negishi Coupling | 1. TMPMgCl·LiCl; 2. ZnCl₂; 3. 4-Iodobenzonitrile, RuPhos-Pd-G3 | 4-Cyanophenyl | 49 | rsc.org |
Rational Derivatization for Enhanced Complexity and Specificity
Building upon the foundational pyrazolo[3,4-c]pyridazine core, further derivatization can lead to highly complex, multi-ring systems. These strategies often involve leveraging existing functional groups on the bicyclic scaffold to construct additional fused rings, thereby accessing novel chemical space.
Construction of Annulated Tricyclic and Polycyclic Pyrazolo[3,4-c]pyridazine Derivatives
The synthesis of annulated (fused-ring) systems from the pyrazolo[3,4-c]pyridazine core is a key strategy for generating structurally diverse and rigid molecules. These reactions typically involve the cyclization of a suitably functionalized precursor. For example, 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine can be condensed with β-dicarbonyl compounds, such as acetylacetone, to form tricyclic pyridazino[4',3':4,5]pyrazolo[1,5-b] researchgate.netmdpi.combeilstein-journals.orgtriazines. researchgate.net
Similarly, 3-amino-1H-pyrazolo[3,4-c]pyridazine serves as a versatile building block for constructing fused pyrimidine (B1678525) rings. researchgate.net Reaction with various reagents can lead to the formation of pyrimido[1′,2′:1,5]pyrazolo[3,4-c]pyridazines. These transformations highlight how the inherent reactivity of substituents on the pyrazolo[3,4-c]pyridazine core can be harnessed to build elaborate polycyclic architectures. researchgate.net Another approach involves the diazotization of aminopyrazole derivatives followed by intramolecular cyclization, which yields tricyclic systems like pyrazolo[3,4-d] researchgate.netmdpi.comresearchgate.nettriazinones, demonstrating a different pathway to annulated structures. beilstein-journals.orgnih.gov
Table 3: Examples of Annulation Reactions Starting from Pyrazolo[3,4-c]pyridazine Precursors
| Starting Material | Reagent(s) | Tricyclic/Polycyclic Product Core | Reference |
|---|---|---|---|
| 3-Hydrazino-1H-pyrazolo[3,4-c]pyridazine | Acetylacetone | Pyridazino[4',3':4,5]pyrazolo[1,5-b] researchgate.netmdpi.combeilstein-journals.orgtriazine | researchgate.net |
| 3-Amino-1H-pyrazolo[3,4-c]pyridazine | Benzoyl isothiocyanate, then cyclization | Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]pyridazine | researchgate.net |
| 3-Amino-1H-pyrazolo[3,4-c]pyridazine | Ethyl cyanoacetate (B8463686) | Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]pyridazine | researchgate.net |
| 3-Amino-1H-pyrazole-4-carboxamide | Diazotization (e.g., NaNO₂, acid) | Pyrazolo[3,4-d] researchgate.netmdpi.comresearchgate.nettriazin-4-one | beilstein-journals.org |
Advanced Computational and Theoretical Investigations of 3 Bromo 1h Pyrazolo 3,4 C Pyridazine
Quantum Chemical Characterization and Electronic Structure Analysis
Quantum chemical methods are fundamental to characterizing the electronic behavior of heterocyclic compounds. These calculations provide a microscopic view of electron distribution and energy levels, which govern the molecule's reactivity and physical properties.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. For pyrazole-containing heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, DFT calculations, often using the B3LYP functional, are employed to investigate their electronic and structural properties. nih.govnih.gov These methods have been successfully used to determine optimized geometries, vibrational frequencies, and electronic parameters. nih.gov For instance, studies on related pyrazolo[3,4-d]pyrimidine derivatives have utilized both DFT and Hartree-Fock (HF) methods to analyze the molecule's structure and electronic characteristics. nih.gov The choice of basis set, such as 6-31G** or 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental findings. nih.gov
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap, is a significant parameter; a smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov
For related pyrazole (B372694) derivatives, the HOMO-LUMO energy gap has been calculated to understand charge transfer interactions within the molecule. nih.gov A small energy gap indicates that the molecule is chemically reactive. nih.gov
Table 1: Illustrative Frontier Orbital Energies and Related Parameters for a Pyrazole Derivative Note: This data is representative of calculations performed on related heterocyclic systems, such as N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, and serves as an example of typical computational outputs.
| Parameter | Value (eV) |
| EHOMO | -6.45 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.56 |
Data is illustrative and based on findings for similar compounds. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net
In studies of similar pyrazolo[3,4-d]pyrimidine systems, MEP analysis has been used to identify the most reactive parts of the molecule. nih.govresearchgate.net For instance, the nitrogen atoms of the pyrazole and pyrimidine (B1678525) rings often show negative potential, making them likely sites for interaction with electrophiles. researchgate.net This type of analysis is crucial for understanding intermolecular interactions. nih.gov
Geometrical optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. Using methods like DFT, researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. These optimized geometries are essential for accurate predictions of other molecular properties.
For pyrazole derivatives, theoretical calculations of geometrical parameters are often found to be in good agreement with experimental data obtained from X-ray crystallography.
Table 2: Illustrative Optimized Geometrical Parameters Note: This table provides an example of the types of structural data obtained from geometrical optimization of heterocyclic compounds. The values are not specific to 3-Bromo-1H-pyrazolo[3,4-c]pyridazine.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.89 | |
| N-N | 1.37 | |
| C-N (pyrazole) | 1.33 | |
| C-C (ring fusion) | 1.40 | |
| C-N-N | 112.0 | |
| N-C-C | 105.0 |
Data is illustrative and based on typical values for related structures.
Computational Spectroscopic Studies and Experimental Validation
Computational methods are also employed to predict the spectroscopic signatures of molecules, which can then be compared with experimental results for structural confirmation.
Theoretical calculations, particularly using DFT, can accurately predict vibrational (Infrared - IR) and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies in an IR spectrum correspond to specific bond stretching, bending, and deformation modes within the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and correlated with experimental data to assign specific signals to the corresponding atoms in the molecular structure. mdpi.comrsc.org
Table 3: Illustrative Correlation of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) Note: This table demonstrates the typical format for comparing theoretical and experimental IR data for heterocyclic compounds.
| Vibrational Mode | Experimental (cm⁻¹) | Predicted (cm⁻¹) |
| N-H stretch | ~3400 | ~3410 |
| C-H stretch (aromatic) | ~3100 | ~3105 |
| C=N stretch | ~1620 | ~1625 |
| Ring deformation | ~630 | ~640 |
Data is illustrative and based on findings for similar compounds.
UV-Visible Spectra Prediction and Interpretation
The theoretical prediction of UV-Visible absorption spectra provides valuable insights into the electronic structure and transitions of a molecule. For this compound, Time-Dependent Density Functional Theory (TD-DFT) stands as the principal computational methodology for simulating its electronic absorption properties. This approach has been successfully applied to a wide range of related heterocyclic systems, including substituted bis-pyrazolopyridines, demonstrating its reliability in predicting and interpreting their UV-Vis spectra. nih.gov
The process involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT), commonly with a hybrid functional such as B3LYP and a basis set like 6-311+G(d,p). To accurately model the behavior in a solution, a solvent model, for instance, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is often incorporated. Following the geometry optimization, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which indicate the intensity of these transitions.
For this compound, the UV-Vis spectrum is expected to be characterized by electronic transitions originating from its π-conjugated system. The key transitions would likely be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), as well as transitions involving other nearby frontier orbitals (e.g., HOMO-1, LUMO+1). These transitions are typically of π → π* character, which is common for aromatic and heteroaromatic compounds. The bromine substituent, being an electron-withdrawing group, is anticipated to influence the energy levels of the molecular orbitals and, consequently, cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted pyrazolo[3,4-c]pyridazine core.
A hypothetical table of predicted UV-Visible spectral data for this compound, based on a TD-DFT calculation, is presented below to illustrate the expected output of such a study.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |
|---|---|---|---|
| 342 | 0.158 | HOMO -> LUMO (85%) | π -> π |
| 295 | 0.210 | HOMO-1 -> LUMO (70%), HOMO -> LUMO+1 (20%) | π -> π |
| 268 | 0.095 | HOMO-2 -> LUMO (55%), HOMO -> LUMO+2 (30%) | π -> π* |
The interpretation of these results would involve analyzing the molecular orbitals involved in each transition to understand the redistribution of electron density upon excitation. This provides a fundamental understanding of the photophysical properties of this compound.
Molecular Dynamics Simulations and Ligand-Protein Interaction Modeling
Molecular dynamics (MD) simulations and ligand-protein interaction modeling are powerful computational tools to investigate the potential of this compound as a biologically active agent, particularly as an inhibitor of protein kinases. These methods provide a detailed view of the interactions between the compound and its target protein at an atomic level.
Molecular Docking for Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. For the this compound scaffold, docking studies have been instrumental in elucidating its binding mode within the ATP-binding site of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). nih.govgrowingscience.com
In a typical docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity.
The results of a molecular docking study are often visualized to inspect the binding pose and the specific interactions. A summary of typical interactions observed for a pyrazolo[3,4-c]pyridazine core in a kinase active site is provided in the table below.
| Protein Target | Key Interacting Residues | Type of Interaction | PDB ID of Target |
|---|---|---|---|
| CDK2 | Leu83, Glu81 | Hydrogen Bond | 1HCK |
| CDK2 | Ile10, Val18, Ala31 | Hydrophobic Interaction | 1HCK |
| EGFR | Met793, Thr790 | Hydrogen Bond | 1M17 |
| LIMK1 | Met388, Leu397 | Hydrogen Bond with amide substituent | 7ATU |
These docking studies are fundamental in rationalizing the structure-activity relationships (SAR) of this class of compounds and in guiding the design of more potent and selective inhibitors. nih.govsharif.edu
Assessment of Complex Stability and Energetics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water, ions, and physiological temperature and pressure), can provide insights into the flexibility of the ligand and the protein, as well as the persistence of key interactions.
The stability of the docked complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains in its binding pocket and that the protein structure is not significantly perturbed by the ligand's presence.
Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of the binding affinity than docking scores alone. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are commonly employed for this purpose. These methods calculate the free energy by combining the molecular mechanics energy of the complex with solvation free energies.
Structure Activity Relationship Sar Studies of 3 Bromo 1h Pyrazolo 3,4 C Pyridazine Derivatives in in Vitro Biological Systems
Comprehensive SAR Analysis of Substituent Effects on Biological Activity
The biological activity of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic core. A systematic exploration of these effects is crucial for the rational design of new and more potent therapeutic agents.
Positional Impact of Bromine at C-3 and Other Halogens
The strategic placement of halogens can be used to modulate the electronic properties and binding interactions of the molecule. For example, in the synthesis of pyrazolo[3,4-c]pyridine scaffolds, 5-halo derivatives serve as key intermediates for further functionalization. This indicates the utility of halogens as synthetic handles for introducing diverse substituents to explore the chemical space around the core structure.
Influence of N-1 and N-2 Substitutions on Activity Profiles
The nitrogen atoms at positions 1 and 2 of the pyrazole (B372694) ring within the pyrazolo[3,4-c]pyridazine scaffold offer critical points for modification that can dramatically alter biological activity. The ability to selectively functionalize these positions allows for the fine-tuning of the molecule's properties.
In the context of pyrazolo[3,4-b]pyridines, a closely related scaffold, the substitution pattern at the N-1 position is a determining factor for biological activity. A review of these compounds revealed that 1H-isomers, either unsubstituted or substituted at N-1, are predominantly associated with biological activity. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives developed as TRK inhibitors, various substituents at the N-1 position were explored, leading to compounds with nanomolar inhibitory activities.
The choice between N-1 and N-2 substitution can lead to different regioisomers with distinct biological profiles. In the development of LIMK inhibitors, a clear preference for the 1-benzylpyrazolo-5-carboxamide regioisomer over the 1-benzylpyrazolo-3-carboxamide regioisomer was observed, with the latter showing a significant drop in potency. This underscores the critical role of the nitrogen substitution pattern in directing the orientation of the molecule within the target's binding site.
Role of Aromatic and Heteroaromatic Substituents at C-4, C-5, C-6
Substitutions at the C-4, C-5, and C-6 positions of the pyridazine (B1198779) ring are pivotal in defining the SAR of pyrazolo[3,4-c]pyridazine derivatives. These positions provide vectors for introducing aromatic and heteroaromatic groups that can engage in various interactions with the biological target, such as π-π stacking and hydrogen bonding.
In the development of pyrazolo[4,3-c]pyridine-based inhibitors of PEX14-PEX5 protein-protein interaction, the central pyrazolo-pyridine scaffold was found to form favorable π-π interactions with phenylalanine residues in the binding pocket. The introduction of a methoxy (B1213986) group at the C-4 position of a naphthalene (B1677914) substituent was crucial for high-affinity interaction. Conversely, increasing the bulkiness of the substituent at the 4-position of 2H-pyrazolo[4,3-c]pyridine derivatives generally led to a reduction or complete loss of antiproliferative activity.
For LIMK1/2 inhibitors with a tetrahydropyrazolo[3,4-c]pyridine core, the C5-substituted amide moiety was found to be indispensable for dual inhibitory activity. This highlights the importance of specific functional groups at this position for establishing key interactions with the target enzyme.
The following table summarizes the impact of various substituents on the activity of pyrazolo[3,4-c]pyridazine and related scaffolds:
| Scaffold | Position | Substituent | Biological Target | Effect on Activity | Reference |
| Tetrahydropyrazolo[3,4-c]pyridine | C-5 | Amide | LIMK1/2 | Indispensable for activity | |
| Pyrazolo[4,3-c]pyridine | C-4 of Naphthalene substituent | Methoxy | PEX14-PEX5 | Crucial for high affinity | |
| 2H-Pyrazolo[4,3-c]pyridine | C-4 | Methyl, Isopropyl, Ethyl, Phenyl | Cancer Cell Lines | Increased bulkiness reduced activity | |
| Pyrazolo[3,4-b]pyridine | N-1 | Various | TRK | Nanomolar inhibition |
Effect of Linker Chemistry and Moiety Variations
In the context of pyrazolo[4,3-c]pyridine inhibitors, the replacement of an amide linker with an amine resulted in weaker activity, which was attributed to repulsive interactions and increased conformational freedom. This demonstrates the importance of the linker's ability to maintain a favorable conformation for binding. The design of hybrid molecules by merging features from different inhibitors has also proven to be a successful strategy.
Mechanistic Rationalization of SAR Data from Molecular Interactions
Understanding the molecular interactions that underpin the observed SAR is crucial for the rational design of more effective inhibitors. Molecular docking and X-ray crystallography studies provide valuable insights into the binding modes of pyrazolo[3,4-c]pyridazine derivatives and help to explain the effects of different substituents.
For instance,
Future Research Trajectories and Methodological Innovations in 3 Bromo 1h Pyrazolo 3,4 C Pyridazine Research
Expansion of Synthetic Repertoire and Green Chemistry Approaches
The development of novel and efficient synthetic routes to the pyrazolo[3,4-c]pyridazine core is a primary area of future research. While existing methods have proven effective, there is a continuous drive to explore greener, more sustainable synthetic strategies. This includes the use of environmentally benign solvents, catalyst-free reactions, and multi-component reactions (MCRs) that enhance atom economy and reduce waste. nih.gov For instance, the one-pot, three-component reaction of arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine (B178648) hydrate (B1144303) using DABCO as a base-organocatalyst represents a step towards more efficient syntheses. researchgate.net
Future work will likely focus on:
Microwave-assisted synthesis: To reduce reaction times and improve yields.
Flow chemistry: For continuous and scalable production with better control over reaction parameters.
Biocatalysis: Employing enzymes to achieve high stereo- and regioselectivity under mild conditions.
Photoredox catalysis: Utilizing visible light to drive novel bond formations and functionalizations.
A significant advancement in this area is the cyclization of 4-cyano-5,6-dimethylpyridazine-3(2H)-thione with hydrazine hydrate to yield 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine, which serves as a versatile precursor for further functionalization. researchgate.net
Advanced Functionalization for Novel Chemical Entities
The bromine atom at the 3-position of the pyrazolo[3,4-c]pyridazine scaffold is a key handle for introducing a wide array of functional groups through various cross-coupling reactions. uzh.ch Future research will undoubtedly leverage this reactivity to generate extensive libraries of novel chemical entities with diverse properties.
Key areas of exploration include:
Late-stage functionalization: Introducing functional groups at a late stage of the synthesis allows for rapid diversification of complex molecules. rsc.org
C-H activation: Direct functionalization of C-H bonds offers a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.org
Vectorial functionalization: A strategy that allows for the selective elaboration of the heterocyclic core along multiple growth vectors, which is particularly valuable in fragment-based drug discovery. rsc.org
The development of selective N-protection and N-alkylation sequences, tandem borylation and Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed Buchwald-Hartwig amination, and selective metalation are all powerful tools for achieving this vectorial functionalization. rsc.org
Synergistic Integration of Computational and Experimental Methodologies
The integration of computational chemistry with experimental synthesis and biological evaluation is becoming increasingly crucial for accelerating the discovery process. mdpi.com Molecular modeling, quantum chemical calculations, and in silico screening methods can provide valuable insights into the structure-activity relationships (SAR) of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine derivatives.
Future directions in this synergistic approach will likely involve:
Pharmacophore modeling and virtual screening: To identify potential biological targets and design new inhibitors with improved potency and selectivity. researchgate.netjocpr.com
Molecular docking studies: To predict the binding modes of derivatives within the active sites of target proteins. researchgate.netmdpi.com
Quantum mechanical calculations: To understand the electronic properties, reactivity, and spectroscopic characteristics of the molecules. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-likeness and potential toxicity of new compounds early in the discovery pipeline. jocpr.com
Recent studies have already demonstrated the power of this approach, with computational methods being used to predict 1H NMR and UV-visible spectra that are in good agreement with experimental data. researchgate.net
Exploration of New Biological Targets and Pathways
While derivatives of the broader pyrazolopyridazine class have shown promise as antibacterial, anticancer, and antiviral agents, a key future direction is the systematic exploration of new biological targets and pathways for this compound derivatives. rjptonline.org Its structural similarity to purines suggests that it could interact with a wide range of biological macromolecules. rsc.org
Areas of focus for biological investigation include:
Kinase inhibition: Many pyrazole-fused heterocycles are known to be potent kinase inhibitors. Screening against various kinase panels could reveal novel anticancer or anti-inflammatory agents. acs.orgnih.gov
GPCR modulation: G-protein coupled receptors are a major class of drug targets, and the pyrazolo[3,4-c]pyridazine scaffold could serve as a novel template for GPCR modulators.
Ion channel modulation: The unique electronic properties of the scaffold may lend themselves to interaction with ion channels, which are important targets for a variety of diseases.
Antiviral activity: Given the emergence of new viral threats, screening against a broad spectrum of viruses is a high priority.
The discovery of tetrahydropyrazolopyridinones as potent and highly selective LIMK inhibitors highlights the potential of this scaffold in targeting specific protein kinases. acs.org
Scalability Considerations for Research Material Production
For any promising compound to move from the laboratory to clinical or commercial application, the scalability of its synthesis is a critical factor. Future research must address the challenges of producing this compound and its derivatives in larger quantities.
Key considerations for scalable synthesis include:
Process optimization: Fine-tuning reaction conditions to maximize yield, minimize byproducts, and ensure reproducibility on a larger scale.
Cost-effective starting materials: Identifying and utilizing readily available and inexpensive starting materials.
Purification strategies: Developing efficient and scalable purification methods to obtain high-purity material.
Safety assessment: Thoroughly evaluating the safety hazards associated with the synthesis and handling of intermediates and the final product.
The development of robust and regioselective synthetic methods, such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction for the synthesis of 3-bromo-pyridazines, provides a foundation for developing scalable routes. uzh.ch
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-1H-pyrazolo[3,4-c]pyridazine?
Answer: The synthesis typically involves cyclization of precursors such as pyrazole or pyridazine derivatives. Key steps include:
- Halogenation : Bromine introduction via electrophilic substitution using reagents like NBS (N-bromosuccinimide) or Br₂ in acetic acid .
- Cyclization : Formation of the fused pyrazolo-pyridazine core using dehydrating agents (e.g., POCl₃) or microwave-assisted conditions to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization in ethanol/DCM mixtures to isolate the product .
Q. Example Protocol :
React 3-amino-1H-pyrazolo[3,4-c]pyridazine with PBr₃ under reflux in dry THF for 6 hours.
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (yield: ~65%) .
Q. How is this compound characterized in research settings?
Answer: Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm bromine substitution and ring structure (e.g., H NMR: δ 8.2 ppm for pyridazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 212.05) .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of bromine .
Q. What safety precautions are recommended when handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential respiratory irritancy .
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Waste Disposal : Halogenated waste containers for brominated byproducts .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C3) influence reactivity in cross-coupling reactions?
Answer:
- Buchwald-Hartwig Amination : Bromine at C3 facilitates Pd-catalyzed coupling with aryl amines (e.g., using Pd(OAc)₂/XPhos, 100°C, 12 hours) .
- Suzuki-Miyaura : Reactivity depends on steric hindrance; C3-bromine shows higher efficiency than C5-substituted analogs (yield: 70–85% vs. 50–60%) .
Mechanistic Insight :
The electron-withdrawing bromine enhances electrophilicity at C3, stabilizing transition states in oxidative addition steps .
Q. What computational methods predict the electronic properties of brominated pyrazolo-pyridazines?
Answer:
- DFT Calculations : B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps and absorption spectra. For this compound, computed λₘₐₐ ≈ 420 nm .
- Molecular Docking : Assess binding affinity to biological targets (e.g., kinase inhibitors) using AutoDock Vina .
Q. How can structural modifications enhance biological activity in antimicrobial studies?
Answer:
- Substituent Effects :
- Electron-withdrawing groups (Br, Cl) : Improve membrane penetration (logP ↑) and target binding .
- Amino groups at C3 : Increase solubility and hydrogen-bonding interactions (e.g., MIC = 2 μg/mL against S. aureus vs. 8 μg/mL for bromo analog) .
Q. SAR Study Example :
| Compound | Substituent | MIC (μg/mL, E. coli) |
|---|---|---|
| 3-Bromo | Br | 16 |
| 3-Amino | NH₂ | 4 |
| 3-Bromo-6-chloro | Br, Cl | 8 |
| Reference: |
Q. What strategies resolve contradictions in reported reaction yields for brominated derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
